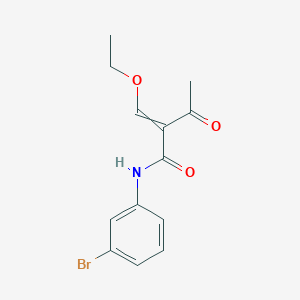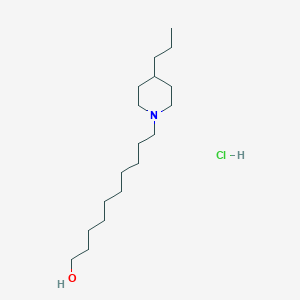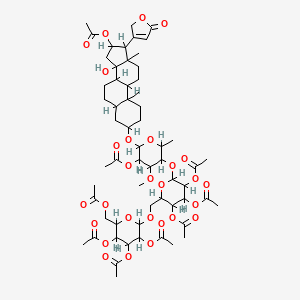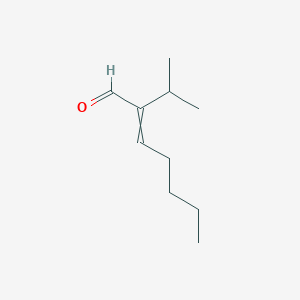
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C8H16O3. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is characterized by its unique structure, which includes an ethoxy group and three methyl groups attached to the dioxolane ring. It is used in various chemical processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. A commonly used catalyst is a combination of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method offers advantages such as high catalytic efficiency and the possibility of catalyst recycling.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the ethoxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted dioxolanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane involves its ability to form stable cyclic structures. This stability is due to the resonance stabilization of the dioxolane ring. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Similar in structure but lacks the ethoxy group.
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane: Contains an additional ethyl group.
1,3-Dioxolane: The parent compound without any substituents.
Uniqueness
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. This group enhances its solubility in organic solvents and its reactivity in substitution reactions, making it a valuable compound in various chemical processes .
Propriétés
Numéro CAS |
61562-14-9 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-ethoxy-2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O3/c1-5-9-8(4)10-6-7(2,3)11-8/h5-6H2,1-4H3 |
Clé InChI |
VPKCYFRJTQFLLB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(OCC(O1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)



![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)



![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
